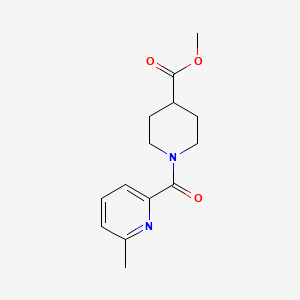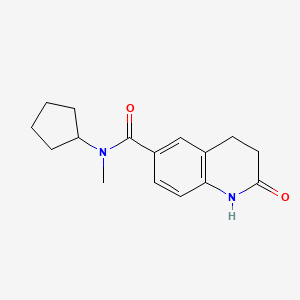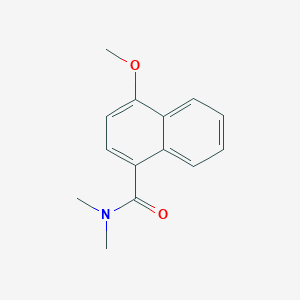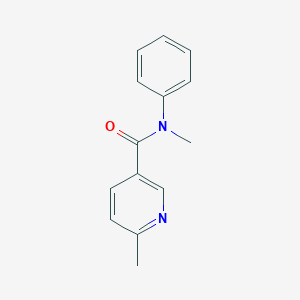![molecular formula C16H18N2O B7508875 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMPA and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DMMPA is not fully understood. However, it has been suggested that DMMPA exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. DMMPA has also been found to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DMMPA has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells. DMMPA has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. DMMPA has also been found to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
DMMPA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry. However, DMMPA has several limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of DMMPA. One potential direction is the development of more efficient synthesis methods for DMMPA. Another direction is the study of the mechanism of action of DMMPA, which may lead to the development of more effective antitumor drugs. DMMPA can also be studied for its potential applications in metal-organic frameworks and biological imaging. Finally, the toxicity of DMMPA can be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, DMMPA is a chemical compound that has potential applications in various fields, including medicinal chemistry, metal-organic frameworks, and biological imaging. DMMPA has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Although DMMPA has several advantages for lab experiments, it also has limitations, such as its low solubility in water and potential toxicity. There are several future directions for the study of DMMPA, including the development of more efficient synthesis methods and the study of its mechanism of action.
Méthodes De Synthèse
DMMPA can be synthesized using various methods, including the reaction between 2-chloronicotinic acid and 4-methylbenzylamine in the presence of a base. Another method involves the reaction between 2-cyano-6-methylpyridine and 4-methylbenzylamine in the presence of a reducing agent. DMMPA can also be synthesized using 2-amino-6-methylpyridine and 4-methylbenzaldehyde in the presence of a reducing agent.
Applications De Recherche Scientifique
DMMPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMMPA has also been found to possess anti-inflammatory and analgesic properties. In addition, DMMPA has been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)11-18(3)16(19)15-6-4-5-13(2)17-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVYJSXPWPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)



![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
